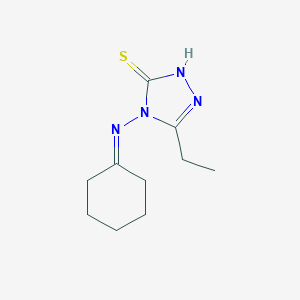

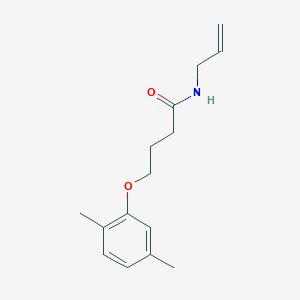

![molecular formula C17H13N5O5S B255533 4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)

4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. This compound is commonly known as 'PNPB' and is used as a reagent in biochemical studies.

Mécanisme D'action

PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds. When PNPB is hydrolyzed by an enzyme, it releases a yellow product that can be measured spectrophotometrically. The rate of hydrolysis of PNPB can be used to determine the activity of the enzyme.

Biochemical and Physiological Effects:

PNPB does not have any direct biochemical or physiological effects on living organisms. It is a chemical compound that is used as a reagent in biochemical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using PNPB as a reagent in biochemical studies is its high specificity. PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds, and its hydrolysis can be measured spectrophotometrically. This makes PNPB an excellent substrate for the assay of proteases and amidases.

One of the limitations of using PNPB is its sensitivity to pH and temperature. PNPB hydrolysis is pH-dependent, and the rate of hydrolysis decreases at low pH values. Similarly, the rate of hydrolysis of PNPB decreases at high temperatures.

Orientations Futures

There are several future directions for the use of PNPB in scientific research. One possible direction is the use of PNPB in the study of the binding of small molecules to proteins. PNPB can be used as a substrate for the assay of proteases and amidases, and this assay can be used to screen small molecules for their ability to bind to proteins.

Another possible direction is the use of PNPB in the study of enzyme kinetics. PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds, and its hydrolysis can be measured spectrophotometrically. This makes PNPB an excellent substrate for the study of enzyme kinetics.

Conclusion:

In conclusion, 4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that has potential applications in various fields of science. It is commonly used as a reagent in biochemical studies, particularly in the field of enzyme kinetics. PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds, and its hydrolysis can be measured spectrophotometrically. The rate of hydrolysis of PNPB can be used to determine the activity of the enzyme. PNPB has several advantages, including its high specificity, but it also has limitations, such as its sensitivity to pH and temperature. There are several future directions for the use of PNPB in scientific research, including the study of the binding of small molecules to proteins and the study of enzyme kinetics.

Méthodes De Synthèse

PNPB can be synthesized by a series of chemical reactions involving the reaction of 4-nitrobenzoyl chloride with 4-(pyrimidin-2-ylsulfamoyl)aniline in the presence of a base. This reaction results in the formation of PNPB as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

PNPB is widely used as a reagent in biochemical studies, particularly in the field of enzyme kinetics. It is used to measure the activity of enzymes that catalyze the hydrolysis of amide bonds. PNPB is also used as a substrate for the assay of proteases and amidases. In addition, PNPB is used in the study of the binding of small molecules to proteins.

Propriétés

Nom du produit |

4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |

|---|---|

Formule moléculaire |

C17H13N5O5S |

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |

InChI |

InChI=1S/C17H13N5O5S/c23-16(12-2-6-14(7-3-12)22(24)25)20-13-4-8-15(9-5-13)28(26,27)21-17-18-10-1-11-19-17/h1-11H,(H,20,23)(H,18,19,21) |

Clé InChI |

GZBXKHAMLCUICM-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canonique |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)

![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)

![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)

![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)

![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)

![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)